molecular formula C12H14O3 B13459745 Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate

Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate

Cat. No.: B13459745
M. Wt: 206.24 g/mol
InChI Key: ILQYSEZDFYXQNC-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid and features a methoxy group and a prop-1-en-2-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate typically involves the esterification of 3-methoxy-4-(prop-1-en-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The prop-1-en-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activation of certain transcription factors such as STAT3, thereby modulating inflammatory responses and other cellular processes . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to downstream signaling events that result in its observed biological activities.

Comparison with Similar Compounds

Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-methoxy-4-prop-1-en-2-ylbenzoate

InChI

InChI=1S/C12H14O3/c1-8(2)10-6-5-9(12(13)15-4)7-11(10)14-3/h5-7H,1H2,2-4H3

InChI Key

ILQYSEZDFYXQNC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=C(C=C1)C(=O)OC)OC

Origin of Product

United States

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